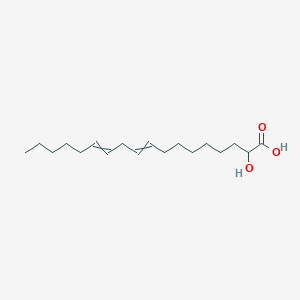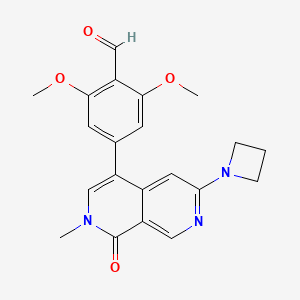
1-Carbamimidoyl-3-ethylthiourea Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It appears as a white to almost white powder or crystal and has a melting point of approximately 158°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Carbamimidoyl-3-ethylthiourea Hydrochloride involves multiple steps. One common method includes the reaction of ethyl isothiocyanate with guanidine hydrochloride under controlled conditions. The reaction typically occurs in an aqueous medium, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
1-Carbamimidoyl-3-ethylthiourea Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of thiourea derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like water or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Carbamimidoyl-3-ethylthiourea Hydrochloride has a wide range of scientific research applications:
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Carbamimidoyl-3-ethylthiourea Hydrochloride involves its interaction with specific molecular targets. It can form stable complexes with metal ions, which may play a role in its biological activities. The compound can also interact with enzymes and proteins, affecting their function and leading to various biochemical effects .
Comparison with Similar Compounds
1-Carbamimidoyl-3-ethylthiourea Hydrochloride can be compared with other similar compounds, such as:
1-Carbamimidoyl-3-methylthiourea Hydrochloride: Similar in structure but with a methyl group instead of an ethyl group.
1-Carbamimidoyl-3-phenylthiourea Hydrochloride: Contains a phenyl group, leading to different chemical properties and applications.
1-Carbamimidoyl-3-butylthiourea Hydrochloride: Has a butyl group, which affects its solubility and reactivity.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical behavior and applications
Properties
Molecular Formula |
C4H11ClN4S |
|---|---|
Molecular Weight |
182.68 g/mol |
IUPAC Name |
1-(diaminomethylidene)-3-ethylthiourea;hydrochloride |
InChI |
InChI=1S/C4H10N4S.ClH/c1-2-7-4(9)8-3(5)6;/h2H2,1H3,(H5,5,6,7,8,9);1H |
InChI Key |
NGQGRXAKCSGALJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


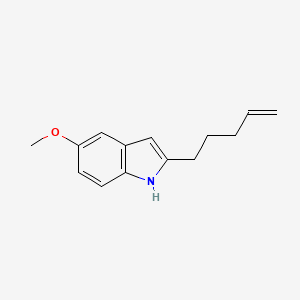
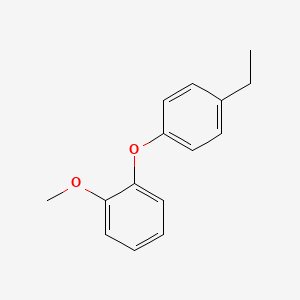

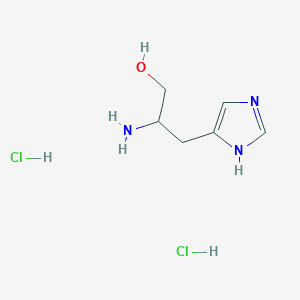

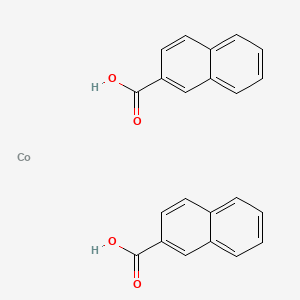
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)
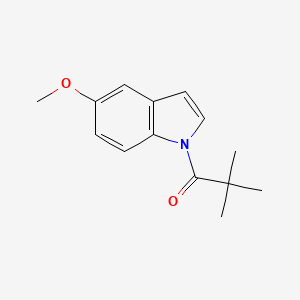
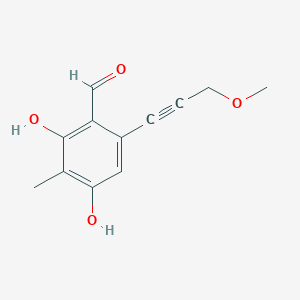

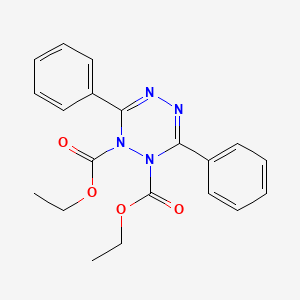
![3-Chloro-5-[(2-methyl-1,3-thiazol-4-yl)ethynyl]benzonitrile](/img/structure/B12519192.png)
